N1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-N2-(4-methylbenzyl)oxalamide
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Overview
Description
N1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-N2-(4-methylbenzyl)oxalamide is a complex organic compound that features a unique combination of functional groups, including a methoxytetrahydrothiopyran ring, a methylbenzyl group, and an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-N2-(4-methylbenzyl)oxalamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the following steps:
Formation of the Methoxytetrahydrothiopyran Ring: This can be achieved by reacting 4-methoxytetrahydro-2H-thiopyran with suitable reagents under controlled conditions.
Introduction of the Methylbenzyl Group: The methylbenzyl group can be introduced through a nucleophilic substitution reaction using 4-methylbenzyl chloride and a suitable base.
Formation of the Oxalamide Moiety: The final step involves the reaction of the intermediate with oxalyl chloride and an amine to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-N2-(4-methylbenzyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The methoxytetrahydrothiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxalamide moiety can be reduced to form amines.
Substitution: The methylbenzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-N2-(4-methylbenzyl)oxalamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxytetrahydrothiopyran ring and oxalamide moiety may play crucial roles in binding to these targets, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- N1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-N2-(4-methylbenzyl)acetamide
- 2-(ethylthio)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzamide
Uniqueness
N1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-N2-(4-methylbenzyl)oxalamide is unique due to the presence of both the methoxytetrahydrothiopyran ring and the oxalamide moiety, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications.
Properties
IUPAC Name |
N'-[(4-methoxythian-4-yl)methyl]-N-[(4-methylphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-13-3-5-14(6-4-13)11-18-15(20)16(21)19-12-17(22-2)7-9-23-10-8-17/h3-6H,7-12H2,1-2H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDNZKKTROTABQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2(CCSCC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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